5-{[2-(Morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-{[2-(4-morpholinyl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-morpholinyl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . The reaction conditions often require mild temperatures and specific solvents to ensure the efficient formation of the oxazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-morpholinyl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
5-{[2-(4-morpholinyl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-{[2-(4-morpholinyl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)-
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-(2-morpholin-4-ylethylamino)-2-phenyl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c17-12-14-16(18-6-7-20-8-10-21-11-9-20)22-15(19-14)13-4-2-1-3-5-13/h1-5,18H,6-11H2 |
InChI Key |
RPAJRNDLZUYZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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